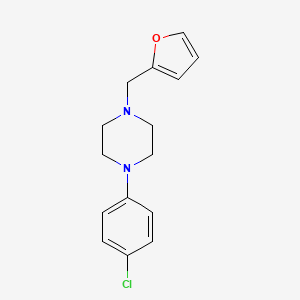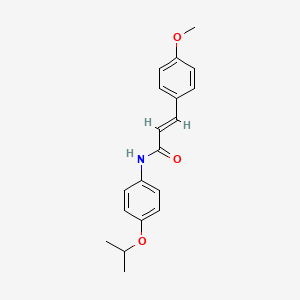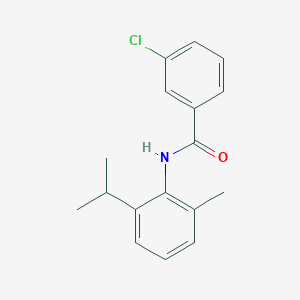
1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been the subject of numerous scientific studies due to its potential therapeutic applications.
作用机制
MCPP acts as a non-selective serotonin receptor agonist, binding to multiple subtypes of serotonin receptors in the brain and body. It also has affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors. The exact mechanism of action of 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is thought to modulate the release and reuptake of these neurotransmitters, leading to changes in mood, behavior, and physiology.
Biochemical and Physiological Effects
MCPP has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also affects the release of hormones such as cortisol and prolactin. In the central nervous system, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been shown to increase neuronal activity and alter the balance of neurotransmitters, leading to changes in mood, cognition, and behavior.
实验室实验的优点和局限性
One of the advantages of using 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine in lab experiments is its well-characterized pharmacology and mechanism of action. This makes it a useful tool for investigating the role of serotonin receptors and other neurotransmitter systems in various physiological processes. However, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has some limitations, including its non-selective binding to multiple receptor subtypes, which can complicate interpretation of results. Additionally, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine. One area of interest is its potential as a treatment for psychiatric disorders, including depression and anxiety. Additionally, further investigation into the role of serotonin receptors and other neurotransmitter systems in various physiological processes could provide new insights into the underlying mechanisms of these processes. Finally, the development of more selective agonists and antagonists for specific receptor subtypes could provide new tools for investigating the role of these receptors in health and disease.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, or 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, is a psychoactive drug that has been the subject of numerous scientific studies. Its well-characterized pharmacology and mechanism of action make it a useful tool for investigating the role of serotonin receptors and other neurotransmitter systems in various physiological processes. While 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has some limitations, its potential therapeutic applications and future research directions make it an interesting compound for further study.
合成方法
The synthesis of 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 2-furfurylamine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The process is relatively simple and can be carried out on a large scale, making it suitable for industrial production.
科学研究应用
MCPP has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and anti-inflammatory agent. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for Parkinson's disease and schizophrenia. Additionally, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been used as a research tool to investigate the role of serotonin receptors in various physiological processes.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUPHETWSGZCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-4-(2-furylmethyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)

![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)


![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)

